2,2-diethyl-2H-1,3-benzodioxol-5-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-diethyl-2H-1,3-benzodioxol-5-amine typically involves the reaction of 2,2-diethyl-1,3-benzodioxole with an amine source under specific conditions. One common method includes the use of a catalyst to facilitate the amination process. The reaction conditions often involve moderate temperatures and controlled pH levels to ensure the desired product is obtained with high yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and yield. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required purity standards .
Chemical Reactions Analysis
Types of Reactions
2,2-diethyl-2H-1,3-benzodioxol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzodioxoles .
Scientific Research Applications
2,2-diethyl-2H-1,3-benzodioxol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,2-diethyl-2H-1,3-benzodioxol-5-amine involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
2,2-dimethyl-2H-1,3-benzodioxol-5-ol: This compound has a similar structure but with methyl groups instead of ethyl groups.
1,3-benzodioxol-5-amine: Lacks the diethyl substitution, making it less bulky.
2,2-dimethylbenzo[d][1,3]dioxol-5-ol: Another structurally related compound with different substituents .
Uniqueness
2,2-diethyl-2H-1,3-benzodioxol-5-amine is unique due to its specific diethyl substitution, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2,2-diethyl-1,3-benzodioxol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-3-11(4-2)13-9-6-5-8(12)7-10(9)14-11/h5-7H,3-4,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASRKBBBOOGTIHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(OC2=C(O1)C=C(C=C2)N)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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